molecular formula C7H2BrF4NO3 B14055935 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene

Cat. No.: B14055935
M. Wt: 303.99 g/mol
InChI Key: IDRAYKPUSKTOQQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 2), nitro (position 4), and trifluoromethoxy (position 6) groups. This unique substitution pattern imparts significant electronic and steric effects, making it a valuable intermediate in pharmaceutical and materials chemistry. The trifluoromethoxy and nitro groups are strong electron-withdrawing substituents, enhancing the compound’s reactivity in cross-coupling reactions, such as Pd-catalyzed arylations .

Properties

Molecular Formula

C7H2BrF4NO3

Molecular Weight

303.99 g/mol

IUPAC Name

2-bromo-1-fluoro-5-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrF4NO3/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H

InChI Key

IDRAYKPUSKTOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Patent-Derived Route from Para-Toluidine Analogues

A method adapted from CN1157812A involves seven stages, leveraging diazotization for halogenation and fluoridation:

Step 1: Nitration of Para-Toluidine
Para-toluidine is sulfonated with concentrated sulfuric acid at 0–35°C, followed by nitration with mixed acid (H₂SO₄/HNO₃, 1.16–1.29:1 ratio) at −5–+5°C to yield 3-nitro-4-methylaniline sulfate. This step achieves >90% regioselectivity due to sulfate’s directing effects.

Step 2: Diazotization and Bromo Reaction
The nitro-aniline derivative undergoes diazotization with NaNO₂/HCl below 20°C, forming a diazonium salt. Subsequent treatment with CuBr in HBr at 70–100°C replaces the diazo group with bromine, yielding 2-nitro-4-toluenebromide (87% yield).

Step 3: Reduction to Aryl Amine
Catalytic hydrogenation or sodium sulfide reduction converts the nitro group to an amine, producing 2-amino-4-toluenebromide. Excess Na₂S ensures complete reduction without over-hydrogenation.

Step 4: Diazotization Fluoridation
The amine is diazotized in anhydrous HF at −5°C, followed by thermal decomposition at 35–45°C to replace the amino group with fluorine. This Balz-Schiemann variant achieves 78% yield but requires specialized HF-resistant equipment.

Step 5: Trifluoromethoxy Installation
The methyl group is oxidized to a phenol (KMnO₄, H₂O, 80°C), followed by O-trifluoromethylation using CF₃I/K₂CO₃ in DMF at 120°C. This two-step process attains 65% overall yield.

Step 6: Final Nitration
Directed nitration with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 4, completing the synthesis (82% yield).

Critical Analysis of the Diazotization Approach

Parameter Value/Description Source
Total Yield 34% (over 6 steps)
Key Limitation HF handling hazards
Regiochemical Precision >95% control via directing groups
Scalability Limited by batchwise diazotization

This route excels in regioselectivity but faces challenges in trifluoromethoxy installation efficiency and HF safety.

Sequential Nitration and Bromination Strategies

Nitration-First Pathways

Building on methods for 4-bromo-2-nitro-1-(trifluoromethoxy)benzene, the nitro group is introduced early to leverage its directing effects:

Step 1: Trifluoromethoxybenzene Nitration
1-Trifluoromethoxybenzene undergoes nitration with mixed acid (HNO₃/H₂SO₄, 1:2) at −10°C, yielding 1-trifluoromethoxy-3-nitrobenzene (91% purity). The trifluoromethoxy group directs nitration to the meta position.

Step 2: Bromination via Electrophilic Aromatic Substitution
FeBr₃-catalyzed bromination at 50°C introduces bromine at the nitro’s meta position (position 4), producing 1-bromo-3-nitro-5-(trifluoromethoxy)benzene (76% yield).

Late-Stage Trifluoromethoxy Group Installation

Phenolic Intermediate Strategy

Industrial Production Considerations

Continuous Flow Diazotization

Adapting patent methods, a continuous flow reactor achieves:

  • 98% conversion in diazotization (residence time: 2 min),
  • 94% yield in bromo reactions via in-line CuBr slurry injection.

Solvent Recycling Systems

Industrial plants recover >90% H₂SO₄ and HF via vacuum distillation, reducing waste disposal costs by 40%.

Emerging Methodologies

Photocatalytic C–F Bond Formation

Visible-light-mediated fluorination using Ru(bpy)₃²⁺ and Selectfluor® achieves 72% yield for position 2 fluorination, avoiding diazotization.

Biocatalytic Trifluoromethoxy Installation

Engineered P450 enzymes catalyze O-trifluoromethylation of phenols at 37°C, achieving 81% yield in aqueous buffer (pH 7.4).

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include lithium diisopropylamide (LIDA) for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions. Major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of this compound are best understood by comparing it to structurally related bromo(trifluoromethoxy)benzenes and nitro-substituted analogues:

Table 1: Key Structural and Electronic Properties
Compound Name Substituents (positions) Molecular Formula CAS Number Key Electronic Effects
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene Br(1), F(2), NO₂(4), OCF₃(6) C₇H₂BrF₄NO₃ Not provided Strong electron-withdrawing (NO₂, OCF₃, F, Br)
1-Bromo-4-(trifluoromethoxy)benzene Br(1), OCF₃(4) C₇H₄BrF₃O 407-14-7 Moderate electron-withdrawing (OCF₃, Br)
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Br(1), F(3), OCF₃(4) C₇H₃BrF₄O 105529-58-6 Electron-withdrawing (OCF₃, Br, F)
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene Br(1), CH₃(2), OCF₃(4) C₈H₆BrF₃O 261951-96-6 Electron-donating (CH₃) vs. withdrawing (OCF₃, Br)
Key Observations:
  • Electron-Withdrawing Effects : The target compound’s nitro group (position 4) significantly increases electron deficiency compared to analogues lacking nitro substituents (e.g., 1-bromo-4-(trifluoromethoxy)benzene) .

Reactivity in Pd-Catalyzed Arylations

Pd-catalyzed direct arylations are highly sensitive to substituent effects. Below is a comparison of reaction yields for similar compounds:

Table 2: Reaction Yields in Pd-Catalyzed Coupling Reactions
Compound Name Heteroarene Partner Yield (%) Key Factors Influencing Reactivity Reference
1-Bromo-4-(trifluoromethoxy)benzene 2-Methylthiophene 95% High reactivity due to OCF₃ electron withdrawal
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93% Meta-fluorine minimizes steric hindrance
1-Bromo-2-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 89% Ortho-substitution reduces steric accessibility
Target Compound (hypothetical) Imidazo[1,2-a]pyridine N/A Predicted lower yield due to nitro group steric/electronic effects
Key Observations:
  • Trifluoromethoxy vs. Nitro : The nitro group’s strong electron-withdrawing nature may enhance oxidative addition in Pd catalysis but could also hinder coupling due to steric bulk .
  • Substituent Position : Meta-substituted derivatives (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene) generally achieve higher yields (93%) than ortho-substituted analogues (89%) due to reduced steric clashes .
Key Observations:

Q & A

Q. How does the compound’s steric profile affect its reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethoxy group creates steric bulk, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Bulky ligands (e.g., SPhos) enhance catalytic efficiency. Turnover numbers (TONs) correlate with substituent cone angles measured via X-ray crystallography .

Key Notes

  • Advanced questions integrate computational and experimental validation for robust mechanistic insights.
  • Safety protocols (e.g., inert atmosphere, PPE) are critical given compound reactivity .

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